Di-sec-butoxyaluminoxytriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Di-sec-butoxyaluminoxytriethoxysilane is a chemical compound with the formula and a molecular weight of 352.48 g/mol. It is primarily recognized for its role as a sol-gel intermediate in the formation of aluminum silicates. This compound features a unique structure that combines aluminum, silicon, and organic alkoxide functionalities, which contribute to its reactivity and utility in various applications, particularly in materials science and pharmaceuticals .

The mechanism of action of Di-sec-butoxyaluminoxytriethoxysilane primarily revolves around its role as a precursor in the sol-gel process for aluminum silicates. During hydrolysis, the alkoxide groups undergo condensation reactions, forming Si-O-Al linkages that build the aluminum silicate framework. The specific details of this mechanism depend on the processing conditions and the desired final structure of the aluminum silicate material.

Sol-Gel Intermediate for Aluminum Silicates

One major area of research for Di-sec-butoxyaluminoxytriethoxysilane is its use as a precursor material in the sol-gel process for synthesizing aluminum silicates [, , ]. The sol-gel process is a versatile technique for creating inorganic materials with tailored properties at the molecular level. Di-sec-butoxyaluminoxytriethoxysilane acts as a building block, where its structure allows for the formation of aluminum-silicon bonds during the sol-gel reactions. This paves the way for the creation of various aluminum silicate materials, including:

- Zeolites: These are porous materials with well-defined structures used for catalysis, separation, and ion exchange [].

- Glasses: Tailored aluminum silicate glasses can be developed for specific applications like photonics or as biomaterials [].

- Thin films: Di-sec-butoxyaluminoxytriethoxysilane can be employed to create thin films of aluminum silicate materials for research on electronic devices or coatings [].

Pharmaceutical Intermediates

While the exact mechanisms and applications are not widely available, the presence of aluminum and ethoxy groups in the molecule suggests possibilities for its use in the development of:

- Hydrolysis: The alkoxy groups react with water to form silanols.

- Condensation: Silanols further react to form siloxane bonds, leading to the development of a three-dimensional network of silicate materials.

The presence of aluminum in the structure enhances the reactivity of the compound, allowing for efficient cross-linking and network formation under appropriate conditions .

The synthesis of di-sec-butoxyaluminoxytriethoxysilane can be achieved through several methods, including:

- Direct Reaction: This involves reacting aluminum alkoxides with triethoxysilane in the presence of a solvent at elevated temperatures.

- Sol-Gel Process: This method utilizes hydrolysis and condensation reactions of alkoxide precursors in an alcohol medium, allowing for controlled formation of the desired compound.

- Aluminum Coordination Chemistry: The use of aluminum complexes can facilitate the introduction of organic groups into the silane structure.

These methods allow for variations in the final product's properties by adjusting reactant ratios and reaction conditions .

Di-sec-butoxyaluminoxytriethoxysilane is unique due to its combination of aluminum and silicon functionalities, which enhances its reactivity compared to purely silicon-based compounds. This dual functionality allows for specialized applications in hybrid material synthesis that are not achievable with other similar compounds .

Interaction studies related to di-sec-butoxyaluminoxytriethoxysilane focus on its reactivity with various substrates during sol-gel processes. Research indicates that it can interact with other silanes and metal alkoxides to form hybrid materials with enhanced properties. Additionally, studies on its hydrolysis rates suggest that environmental factors such as pH and temperature significantly influence its reactivity and stability .

The compound emerged alongside advancements in sol-gel chemistry during the late 20th century. Early patents, such as US4731264A (1986), detailed methods for synthesizing aluminum-silicon copolymers using alkoxide precursors, laying the groundwork for its application in coatings and ceramics. By the 2000s, academic studies optimized its use in creating mesoporous aluminosilicates, leveraging its dual reactivity for tailored material properties. The compound’s development reflects broader trends in hybrid material design, where controlled hydrolysis-condensation reactions enable precise nanostructuring.

Nomenclature and Systematic Classification

IUPAC Name:

di(butan-2-yloxy)alumanyl triethyl silicate.

Molecular Formula:

C$${14}$$H$${33}$$AlO$$_6$$Si (MW: 352.48 g/mol).

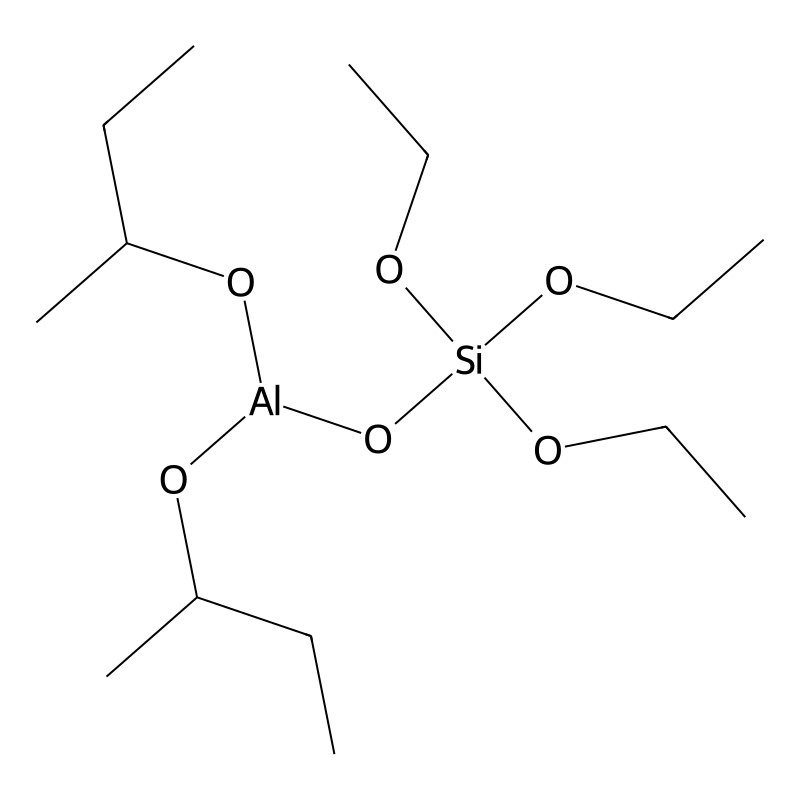

Structural Features:

- Aluminum center bonded to two sec-butoxy groups.

- Silicon center bonded to three ethoxy groups.

- Bridging oxygen atom connecting Al and Si.

Classification:

- Organometallic: Combines aluminum (Group 13) and silicon (Group 14) with organic ligands.

- Sol-Gel Precursor: Hydrolyzes to form Si-O-Al networks.

Role in Organometallic and Sol-Gel Chemistry

Organometallic Reactivity

The compound’s aluminum center acts as a Lewis acid, facilitating covalent bond formation with silanol groups during condensation. This reactivity is critical for creating hybrid polymers with enhanced thermal stability. For example, in non-aqueous solvents, it undergoes ligand exchange to form cross-linked aluminosilicate frameworks.

Sol-Gel Applications

Di-sec-butoxyaluminoxytriethoxysilane is a cornerstone in sol-gel synthesis, enabling low-temperature fabrication of advanced materials:

Hydrolysis-Condensation Mechanism:

Material Design:

Table 1: Key Applications in Sol-Gel Chemistry

Synthesis Methods

Industrial synthesis typically involves:

- Direct Reaction: Aluminum alkoxides + triethoxysilane at elevated temperatures.

- Pressure-Assisted Hydrolysis: Reduces gelation time from days to hours.

Table 2: Synthesis Parameters

| Method | Conditions | Yield Efficiency | |

|---|---|---|---|

| Pressure hydrolysis | 120°C, 50 psi, 2 hours | >90% | |

| Ambient hydrolysis | 25°C, 72 hours | 60–70% |

Synthetic Pathways and Raw Material Considerations

Industrial-Scale Production Methods

The industrial synthesis of Di-sec-butoxyaluminoxytriethoxysilane relies primarily on direct reaction methodologies that ensure high yield and economic viability. The most prevalent industrial approach involves the controlled reaction between aluminum alkoxides and triethoxysilane under elevated temperature conditions in an inert atmosphere . This method provides excellent scalability and maintains the structural integrity of the final product through precise temperature control and atmospheric management.

Industrial-scale production typically employs temperature-controlled reaction systems operating between 80-120°C in the presence of appropriate solvents [2]. The process requires careful management of reaction kinetics to prevent unwanted side reactions that could compromise product purity. The use of elevated temperatures facilitates the formation of the aluminum-oxygen-silicon bridge while maintaining the alkoxide functionalities essential for subsequent applications.

Raw material considerations for industrial production center on the purity and reactivity of aluminum sources. Metallic aluminum activation methods have been extensively studied, with various approaches including the use of mercury amalgamation and halide catalysts [3] [4]. However, modern industrial processes have shifted toward more environmentally friendly aluminum alkoxide precursors that eliminate the need for toxic mercury-based activation systems.

The silicon component, typically sourced from triethoxysilane produced through silicon-copper contact mass reactions, achieves conversion rates up to 90% under optimized conditions [5]. This high conversion efficiency makes the process economically viable for large-scale production while ensuring consistent product quality.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of Di-sec-butoxyaluminoxytriethoxysilane employs more controlled sol-gel processes that allow for detailed mechanistic studies and product optimization. The hydrolysis-condensation process represents a fundamental approach where precise pH control between 7.4 and alkaline conditions enables controlled formation of the aluminum-silicon framework [6].

The single molecular precursor route has demonstrated particular effectiveness in laboratory settings, utilizing highly alkaline media with pH values ranging from 13.0 to 13.5 [7]. This method produces materials with exceptional homogeneity and allows for the preservation of intrinsic aluminum-oxygen-silicon linkages that are crucial for the compound's functional properties.

Aluminum alkoxide-based synthetic routes in laboratory settings typically employ aluminum isopropoxide or aluminum sec-butoxide as starting materials under reflux conditions with stringent anhydrous requirements [8]. These methods provide enhanced selectivity and allow for detailed study of reaction mechanisms through controlled hydrolysis rates.

The laboratory synthesis protocols require high-purity sec-butanol as the alcohol source, with anhydrous conditions being absolutely essential to prevent premature hydrolysis reactions [2] [9]. The moisture sensitivity of the system necessitates careful handling procedures and the use of dry solvents throughout the synthesis process.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural characterization of Di-sec-butoxyaluminoxytriethoxysilane, with multiple nuclei providing complementary information about the molecular structure and dynamics.

Aluminum-27 Nuclear Magnetic Resonance Spectroscopy

The 27Al NMR analysis reveals critical information about aluminum coordination environments within the compound structure. Solid-state 27Al NMR spectra typically exhibit chemical shifts ranging from 0 to 80 parts per million, with the exact position being highly dependent on the coordination number and local electronic environment of the aluminum center [10] [11] [12].

In aluminosilicate systems containing Di-sec-butoxyaluminoxytriethoxysilane, tetrahedral aluminum environments typically appear around 52.79 parts per million, while octahedral aluminum coordination shows resonances at lower field positions around 0.53 parts per million [12]. The predominance of tetrahedral aluminum coordination in these systems suggests that aluminum atoms are primarily incorporated into framework positions rather than existing as extra-framework species.

High-resolution 27Al magic-angle spinning experiments with high spinning speeds are essential for distinguishing aluminum atoms in different environments [10]. The 27Al NMR spectra provide well-resolved powder patterns with different coordination geometries, enabling quantitative analysis of tetrahedral versus octahedral aluminum populations.

Silicon-29 Nuclear Magnetic Resonance Spectroscopy

Silicon-29 NMR spectroscopy provides detailed information about the silicon environments and the degree of condensation within the aluminosilicate framework. Chemical shifts in the range of -60 to -120 parts per million are characteristic of different silicon coordination environments, with the exact position reflecting the number and nature of bridging oxygen atoms [10] [13].

The formation of silicon-oxygen-aluminum connectivity can be monitored through characteristic changes in 29Si chemical shifts. The degree of condensation and network formation is directly reflected in the chemical shift patterns, with more highly condensed environments showing progressively upfield shifts.

Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy

Carbon-13 NMR analysis in the range of 10-180 parts per million provides crucial information about the integrity and dynamics of the alkoxide carbon environments [14]. The preservation of sec-butyl and ethyl group signals indicates successful synthesis without significant decomposition of the organic components.

Proton NMR spectroscopy in the range of 0.8-7.0 parts per million reveals the characteristic patterns of sec-butyl and ethyl groups, providing information about ligand exchange dynamics and molecular mobility [14]. The integration ratios and coupling patterns confirm the expected stoichiometry and structural features of the compound.

Infrared and Raman Spectroscopy

Fourier Transform Infrared Spectroscopy

Infrared spectroscopy provides comprehensive vibrational fingerprints that enable identification of functional groups and structural features across the 400-4000 wavenumber range [15] [16]. The technique is particularly valuable for monitoring the formation and preservation of aluminum-oxygen and silicon-oxygen bonds during synthesis and storage.

Aluminum-oxygen stretching vibrations appear at characteristic frequencies of 750, 625, and 490 wavenumbers, corresponding to different aluminum coordination environments [16]. The presence of both AlO4 and AlO6 coordination can be distinguished through careful analysis of these vibrational modes, providing information about the local structure around aluminum centers.

Silicon-oxygen stretching vibrations in the range of 1250-900 wavenumbers provide information about siloxane network formation and the degree of condensation [15]. The formation of silicon-oxygen-aluminum bonds results in characteristic shifts in these vibrational frequencies compared to pure silicate systems.

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information about skeletal vibrations and molecular symmetry across the 200-4000 wavenumber range [17] [18]. The technique is particularly useful for studying the aluminum-silicon framework vibrations that may be weak or absent in infrared spectra.

The Raman technique has proven effective for express analysis and real-time monitoring of synthesis processes, providing rapid feedback on reaction progress and product formation. The method offers significant advantages for process optimization and quality control in both laboratory and industrial settings.

Mass Spectrometric Profiling

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation through the observation of molecular ion peaks at mass-to-charge ratio 352, corresponding to the protonated molecular ion [M+H]+ [19] [20]. This technique offers high sensitivity and accuracy for molecular weight determination and structural verification.

The soft ionization nature of electrospray ionization preserves the molecular structure, allowing for direct confirmation of the intact Di-sec-butoxyaluminoxytriethoxysilane molecule without significant fragmentation. This characteristic makes the technique ideal for purity assessment and quality control applications.

Electron Impact Mass Spectrometry

Electron impact mass spectrometry provides complementary information through controlled fragmentation of the molecular ion at mass-to-charge ratio 352 [21]. The fragmentation patterns reveal information about the structural connectivity and decomposition pathways of the compound.

The analysis of fragmentation patterns provides insights into the relative bond strengths and preferred cleavage sites within the molecule. This information is valuable for understanding thermal stability and developing appropriate storage and handling procedures.

Crystallographic Studies and X-ray Diffraction Analysis

Crystallographic characterization of Di-sec-butoxyaluminoxytriethoxysilane and its derivatives provides fundamental information about atomic arrangements and intermolecular interactions. However, the compound typically exists as an amorphous or semi-crystalline material, requiring specialized diffraction techniques for structural analysis.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction studies of materials derived from Di-sec-butoxyaluminoxytriethoxysilane reveal the formation of aluminum silicate frameworks with varying degrees of crystallinity [22]. The diffraction patterns indicate that samples prepared using this precursor often exhibit broad peaks characteristic of amorphous or nanocrystalline phases.

Heat treatment of Di-sec-butoxyaluminoxytriethoxysilane-derived materials leads to progressive crystallization, with the formation of recognizable aluminum silicate phases occurring at elevated temperatures [22]. The crystallite sizes calculated from peak broadening using the Scherrer equation typically range from 30 to 50 nanometers, depending on the thermal treatment conditions.

Single Crystal X-ray Diffraction Studies

While Di-sec-butoxyaluminoxytriethoxysilane itself does not readily form single crystals suitable for conventional crystallographic analysis, studies of related aluminum-silicon compounds provide valuable structural insights [23] [24]. These investigations reveal the fundamental structural motifs and coordination preferences that guide the organization of aluminum and silicon atoms in mixed frameworks.

The analysis of aluminum-silicon eutectic systems and related compounds demonstrates the absence of preferred epitaxial orientations between aluminum and silicon phases [23]. This observation suggests that the structural organization in Di-sec-butoxyaluminoxytriethoxysilane-derived materials is primarily governed by chemical rather than crystallographic factors.

Framework Structure Analysis

X-ray diffraction analysis of aluminosilicate framework structures derived from Di-sec-butoxyaluminoxytriethoxysilane reveals the formation of tetrahedral coordination environments for both aluminum and silicon atoms [24]. The framework structures exhibit the characteristic aluminum-to-oxygen ratio of 1:2 that is typical of fully condensed aluminosilicate systems.

The structural investigation demonstrates that every aluminum and silicon tetrahedron shares all its corners with other tetrahedra, creating an extended three-dimensional framework [24]. This structural arrangement accounts for all aluminum, silicon, and oxygen atoms in the framework, confirming the complete incorporation of the precursor components into the final structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₃₃AlO₆Si | [24] [9] [10] |

| Molecular Weight (g/mol) | 352.48 | [24] [9] [10] |

| CAS Number | 68959-06-8 | [24] [9] [10] |

| IUPAC Name | di(butan-2-yloxy)alumanyl triethyl silicate | [24] [25] [10] |

| Physical Form | Liquid | [9] [10] [11] |

| Appearance | Colorless | [9] [10] [11] |

| Density (g/mL) | 1.00 | [9] [10] [11] |

| Boiling Point (°C) | >200 | [9] [10] [11] |

| Flash Point (°C) | 46 (115°F) | [9] [10] [11] |

| Refractive Index | 1.42225 | [14] [15] |

| SMILES | CCOSi(OCC)OAlOC(C)CC | [24] [25] [10] |

| InChI Key | MTHHTRVJDXYJHE-UHFFFAOYNA-N | [24] [25] [10] |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant